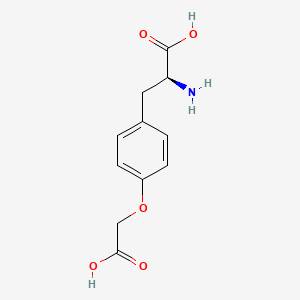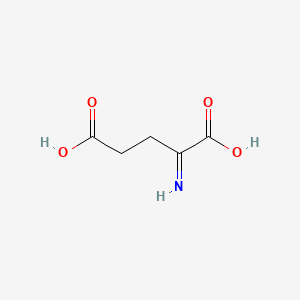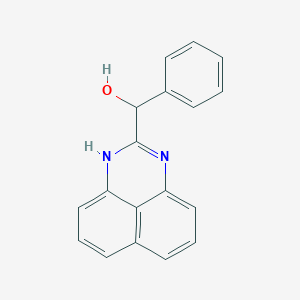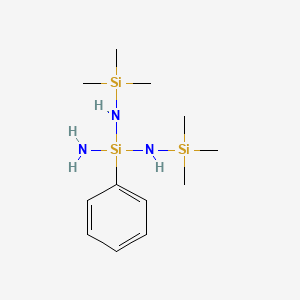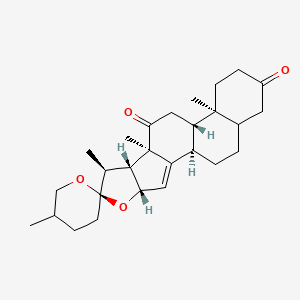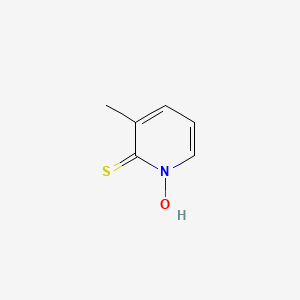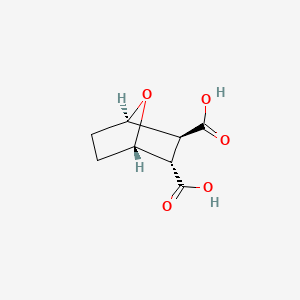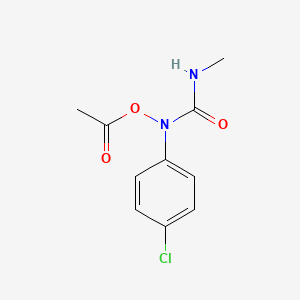
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is a chemical compound that belongs to the class of hydroxylamines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of the p-chlorophenyl and methylcarbamoyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- typically involves the reaction of hydroxylamine derivatives with acetylating agents and p-chlorophenyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The acetyl and p-chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Hydroxylamine, O-acetyl-N-(phenyl)-N-(methylcarbamoyl)-
- Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(ethylcarbamoyl)-
- Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(propylcarbamoyl)-
Uniqueness
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is unique due to the presence of the p-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
22169-00-2 |
|---|---|
Fórmula molecular |
C10H11ClN2O3 |
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
[4-chloro-N-(methylcarbamoyl)anilino] acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-7(14)16-13(10(15)12-2)9-5-3-8(11)4-6-9/h3-6H,1-2H3,(H,12,15) |
Clave InChI |
XLXWYDYFRIRWOB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON(C1=CC=C(C=C1)Cl)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


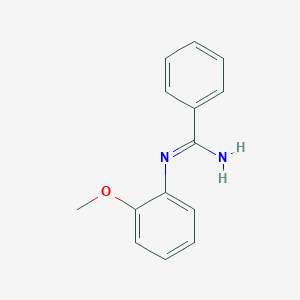
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)

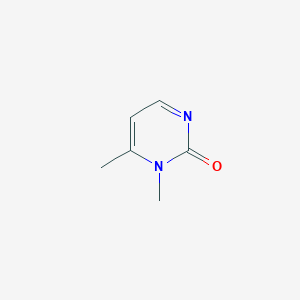
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
